molecular formula C10H10N2O2S2 B1479953 3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide CAS No. 2098137-63-2

3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide

Cat. No.: B1479953
CAS No.: 2098137-63-2
M. Wt: 254.3 g/mol
InChI Key: DTXWUGCOEASLQS-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide is a useful research compound. Its molecular formula is C10H10N2O2S2 and its molecular weight is 254.3 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . Additionally, it exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases associated with oxidative stress and abnormal kinase activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, leading to alterations in gene expression and cellular metabolism . For example, this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . Furthermore, it affects cellular metabolism by regulating the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as kinases and transcription factors, thereby modulating their activity . It can act as an enzyme inhibitor, preventing the phosphorylation of target proteins and disrupting downstream signaling pathways . Additionally, it influences gene expression by interacting with transcription factors and altering their binding to DNA . These molecular interactions contribute to the compound’s therapeutic potential in various disease contexts.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Additionally, the compound’s effects on cellular function have been monitored over time, revealing sustained inhibition of cell proliferation and modulation of metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolic pathways influence the compound’s pharmacokinetics and overall bioavailability .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes and accumulate in certain cellular compartments, influencing its localization and activity . Additionally, it can bind to plasma proteins, affecting its distribution and clearance from the body .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it can localize to the nucleus, where it interacts with transcription factors and modulates gene expression . Additionally, it can accumulate in the mitochondria, influencing mitochondrial function and cellular metabolism .

Properties

IUPAC Name

3-thiophen-2-yl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S2/c13-16(14)5-3-8-7(6-16)10(12-11-8)9-2-1-4-15-9/h1-2,4H,3,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXWUGCOEASLQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC2=C1NN=C2C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 2
3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 3
3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 4
3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 5
3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 6
3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide

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